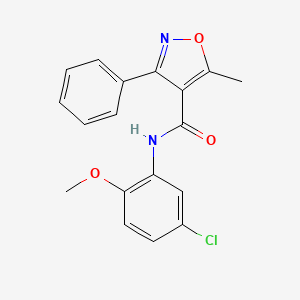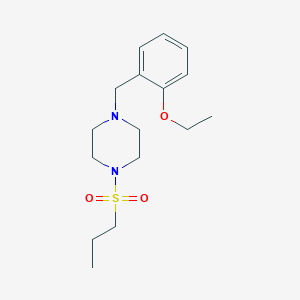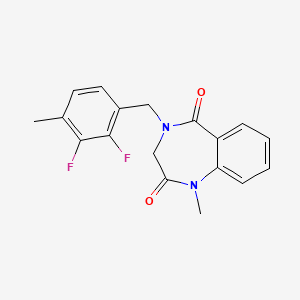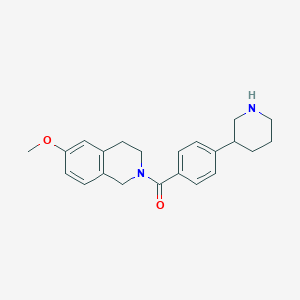
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CLIMAZOLE, is a synthetic antifungal agent with a broad spectrum of activity against various fungal infections. It is a member of the imidazole family of antifungal agents and is used in the treatment of dermatological and gynecological fungal infections.
Wirkmechanismus
CLIMAZOLE exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It does this by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This results in the accumulation of toxic sterols in the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
CLIMAZOLE has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the skin and nails. CLIMAZOLE has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of dermatological infections.
Vorteile Und Einschränkungen Für Laborexperimente
CLIMAZOLE is a well-established antifungal agent with a broad spectrum of activity and a well-defined mechanism of action. It is readily available and has a low cost, making it an attractive option for laboratory experiments. However, CLIMAZOLE has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on CLIMAZOLE. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of research is the investigation of its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. In addition, further studies are needed to explore the mechanism of action of CLIMAZOLE and to identify potential targets for its use in the treatment of other diseases.
Synthesemethoden
The synthesis of CLIMAZOLE involves the reaction of 5-chloro-2-methoxyaniline with 2,3-epoxypropyl isoxazolecarboxylate in the presence of a base, followed by reaction with phenylmagnesium bromide. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield CLIMAZOLE. The synthesis method is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
CLIMAZOLE has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections. It has been used in the treatment of dermatological and gynecological fungal infections, such as candidiasis and tinea corporis. In addition, CLIMAZOLE has been studied for its potential as an antitumor agent and has been found to have cytotoxic effects against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)12-6-4-3-5-7-12)18(22)20-14-10-13(19)8-9-15(14)23-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYZDJERUEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)

![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
![3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5690119.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)